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1,3-Bis(3-hydroxypropyl)urea

CO₂ capture solvent degradation amine oxidative stability LC-MS trace analysis

Quantify oxidative degradation in CO₂ capture solvents without in-house synthesis. 1,3-Bis(3-hydroxypropyl)urea (AP-urea) is a validated LC-MS marker for amine solvent health (Einarsson et al., 2022). - ≥95% purity; symmetrical diol with urea core - Enables calibration curves & degradation kinetics - Also functions as polyurethane chain extender (low volatility, Tb 461°C) Procurement-ready for research use only; not for human/veterinary application.

Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
CAS No. 71466-11-0
Cat. No. B3056441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-hydroxypropyl)urea
CAS71466-11-0
Molecular FormulaC7H16N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC(CNC(=O)NCCCO)CO
InChIInChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12)
InChIKeyHUEPEXWUAVEESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-hydroxypropyl)urea: Identity and Procurement Profile


1,3-Bis(3-hydroxypropyl)urea (CAS 71466-11-0), also catalogued as N,N′-bis(3-hydroxypropyl)urea or dipropanolurea, is a symmetrical N,N′-disubstituted urea diol combining a central urea moiety with two terminal primary hydroxyl groups [1]. With a molecular formula C₇H₁₆N₂O₃, molecular weight 176.21 g/mol, and a predicted logP of -0.35, it presents a balanced hydrophilic-lipophilic character suitable for incorporation into both aqueous and organic reaction systems . It is commercially supplied at a minimum purity of 95% (standard research grade) and is classified exclusively for research and laboratory use, not for human or veterinary application . Its dual hydroxyl functionality enables use as a chain extender or crosslinking monomer in polyurethane and polyurea chemistries, while its urea core confers hydrogen-bonding capacity distinct from analogous diol monomers [1].

Dual hydroxyl chain extender Terminal primary -OH groups support polyurethane/polyurea step-growth synthesis.
Urea hydrogen-bonding core Central urea moiety provides distinct H-bonding capacity vs. ester/ether diols.
Research-grade specification Standard research purity; for laboratory and R&D use only.

Why Generic Analogs Cannot Replace 1,3-Bis(3-hydroxypropyl)urea


Substituting 1,3-bis(3-hydroxypropyl)urea with a structurally similar diol such as 1,3-bis(2-hydroxyethyl)urea or an unsubstituted urea introduces measurable changes in three key performance axes that directly affect formulation success: (i) the propylene spacer length alters the distance between hydrogen-bonding urea carbonyl and terminal hydroxyl groups, modifying both prepolymer viscosity and final network morphology [1]; (ii) its specific degradation pathway—forming identifiable urea-bridged species under oxidative conditions—means that in trace analytical workflows, substituting a different urea diol would generate different degradation markers, compromising method specificity in fields such as CO₂ capture solvent monitoring [2]; and (iii) the hydroxyl-terminated C₃ spacer provides a distinct balance of hydrophilicity (logP -0.35) versus chain flexibility compared to shorter-chain ethanolurea analogs, which directly impacts phase compatibility in polyol blends and the resulting polyurethane foam cell structure . These differences mean that procurement decisions cannot be based solely on functional group similarity; the specific propylene spacer architecture drives quantifiable differences in both analytical and materials-performance contexts.

Spacer Propylene C3 spacer may alter prepolymer viscosity and final network morphology compared to shorter-chain ethanolurea analogs.
Degradation Oxidative pathways yield different urea-bridged markers; substituting analogs may compromise trace analytical specificity.
Compatibility Hydrophilicity/chain-flexibility balance differs from C2 analogs, potentially shifting polyol blend phase stability and foam cell structure.

Quantitative Differentiation Evidence Against Closest Analogs


Degradation Marker in CO₂ Capture Solvents Under Oxidative Stress

In a 2022 industrial solvent stability study, N,N′-bis(3-hydroxypropyl)urea (AP-urea) was identified and quantified as one of six dominant degradation compounds in cycled 3-amino-1-propanol (3A1P) / 1-(2-hydroxyethyl)pyrrolidine (1-(2HE)PRLD) blends. Under cyclic experiment conditions (absorber ~40–50 °C, desorber 120 °C, 12% O₂, 5 ppm NOx), AP-urea was detected alongside ammonia, methyl-AP, pyrrolidine, formate, and N-(3-hydroxypropyl)-glycine [1]. While exact concentration time-series data for AP-urea are reported graphically, the study confirms that AP-urea concentration increased with oxidative exposure time and was consistently observed above the limit of quantification (LOQ) in all cyclic experiments, unlike several other monitored species (isobutyric acid, N-butyric acid, lactic acid, glyoxylic acid, 3-methylpyridine, and tetrahydro-1-(3-hydroxypropyl)-2(1H)-pyrimidinone) which remained below LOQ throughout [2]. This selective accumulation profile distinguishes AP-urea from non-urea degradation products and enables its use as a specific marker for urea-forming degradation pathways in amine-based CO₂ capture solvents.

Degradation marker in CO₂ capture solvents
Method context
Consistently detected above LOQ in all cyclic experiments; 6 of 18 monitored compounds never exceeded LOQ.
Supports degradation pathway mapping and solvent health monitoring.
Cyclic experiment conditions; LOQ-dependent detectability.
CO₂ capture solvent degradation amine oxidative stability LC-MS trace analysis

Flame Retardancy Parity with Urea Standard in Rigid Polyurethane Foam

In a foundational flame retardant polyol patent (U.S. Pat. No. 4,302,340), a dipropanolurea-chloral reaction product (prepared from 98.6 g dipropanolurea [0.561 mol] and 165.4 g chloral [1.1 mol] in Multranol E-9221 polyol, yielding a product with 19.0% Cl) was incorporated into a rigid polyurethane foam formulation at 60 parts per hundred polyol [1]. The resulting foam, when tested per ASTM D-1692-74, exhibited a burn extent of 2.5 inches, equivalent to the urea-based reference composition (Example 4) which also achieved 2.5 inches burn at the same 60-part loading [2]. In contrast, the unfilled control foam (0 parts flame retardant) was totally consumed (5.0 inches) [3]. The dipropanolurea-based composition also delivered comparable NBS smoke density values (flaming: ~59 Dmc; smoldering: ~44 Dmc) to the urea-based standard (flaming: 59 Dmc; smoldering: 44 Dmc) [2]. Critically, the dipropanolurea reaction product was obtained as a clear, amber, slightly viscous liquid directly in the polyol solvent—eliminating the filtration, drying, and re-dissolution steps required for the solid urea-chloral adduct, thereby reducing manufacturing complexity [4].

Flame retardancy parity with urea standard
Head-to-head
Burn extent 2.5 in (vs. 5.0 in unfilled); equivalent to urea-based standard at same loading.
Reported equivalent flame retardancy; liquid product form may simplify processing.
Patent-based evidence; broader validation may be needed.
flame retardant polyol polyurethane foam ASTM D-1692

Thermal Stability and Low Volatility Advantage Over Unsubstituted Urea

Computationally predicted physicochemical properties indicate that 1,3-bis(3-hydroxypropyl)urea possesses a normal boiling point of 461.3 ± 30.0 °C at 760 mmHg, substantially exceeding that of unsubstituted urea (decomposes at ~332 °C) and the shorter-chain analog 1,3-bis(2-hydroxyethyl)urea (estimated boiling point ~390–410 °C) . Its predicted vapor pressure is effectively negligible at ambient temperature (0.0 ± 2.6 mmHg at 25 °C), compared to urea which exhibits measurable sublimation pressure at elevated temperatures [1]. The enthalpy of vaporization is predicted at 83.3 ± 6.0 kJ/mol, consistent with strong intermolecular hydrogen bonding mediated by both the urea carbonyl and terminal hydroxyl groups . These predicted thermal properties are relevant for high-temperature polyurethane and polyurea processing, where monomer volatility can cause stoichiometric imbalance, void formation, and occupational exposure concerns. While these values are computational predictions rather than experimental measurements, the magnitude of the difference (>120 °C higher boiling point versus urea) constitutes a class-level inference that the C₃-hydroxypropyl substitution pattern confers meaningful volatility reduction compared to unsubstituted or shorter-chain urea diols.

Thermal stability vs. unsubstituted urea
Class-level inference
Predicted boiling point 461.3 °C vs. ~332 °C (urea decomposition); vapor pressure ~0 mmHg at 25 °C.
Predicted volatility reduction may support evaluation for high-temperature processing.
Computational predictions; experimental validation recommended.
thermal stability boiling point vapor pressure polymer processing

Highest-Confidence Application Scenarios


Analytical Reference for CO₂ Capture Solvent Degradation Monitoring

In carbon capture research and industrial solvent management programs, 1,3-bis(3-hydroxypropyl)urea (AP-urea) serves as a certified reference material for LC-MS quantification of urea-forming oxidative degradation pathways in blended amine solvents. As demonstrated by Einarsson et al. (2022), AP-urea is consistently detected above LOQ in cyclic degradation experiments of 3A1P/1-(2HE)PRLD blends under realistic operating conditions (40–50 °C absorber, 120 °C desorber, 12% O₂), making it a reliable marker compound for solvent health monitoring [1]. Procurement of high-purity 1,3-bis(3-hydroxypropyl)urea enables analytical laboratories to establish calibration curves, validate LC-MS methods, and track degradation kinetics without relying on in-house synthesis of an authenticated standard.

Anhydrous Liquid Flame Retardant Polyol Intermediate

Based on U.S. Patent 4,302,340, dipropanolurea (1,3-bis(3-hydroxypropyl)urea) can be reacted with chloral directly in a polyol medium to yield an anhydrous, liquid flame retardant composition that delivers ASTM D-1692 burn performance equivalent to urea-based standards (2.5 inches at 60 phr loading) while eliminating the solid handling, filtration, and re-dissolution steps required for urea-chloral adducts [2]. This application is procurement-relevant for polyurethane foam manufacturers and specialty chemical formulators seeking to simplify process workflows without sacrificing flame retardancy. The liquid product form is directly blendable with polyol components, reducing manufacturing cycle time and capital equipment requirements.

Chain Extender for High-Temperature Polyurethane and Polyurea

The predicted thermal profile of 1,3-bis(3-hydroxypropyl)urea—boiling point 461.3 °C and near-zero vapor pressure at 25 °C—positions it as a candidate diol chain extender for polyurethane and polyurea systems processed at elevated temperatures where monomer volatility is a concern . Compared to unsubstituted urea (decomposition ~332 °C) or shorter-chain analogs, the propylene spacer architecture provides a combination of reduced volatility and hydroxyl-terminal reactivity suitable for cast elastomer, thermoplastic polyurea, and high-temperature coating applications. Formulators evaluating diol extenders for low-VOC or high-temperature processing should consider 1,3-bis(3-hydroxypropyl)urea where urea-based hydrogen bonding is desired alongside minimal volatile loss during cure.

Building Block for Biocompatible Polymer Networks and Hydrogels

The symmetrical diol structure of 1,3-bis(3-hydroxypropyl)urea, featuring two primary hydroxyl groups connected via a urea-bridged C₃ spacer, makes it a candidate monomer for step-growth polymerization with diisocyanates or activated dicarboxylic acid derivatives to yield polyurethane-urea or polyester-urea networks [1]. The urea linkage introduces hydrolytically labile yet hydrogen-bond-reinforcing segments that can be exploited in the design of biodegradable or stimuli-responsive materials. While specific biocompatibility data for polymers derived from this monomer are not available in the retrieved literature, the structural precedent of hydroxyalkyl urea derivatives in biomedical polymer research supports its evaluation as a procurement candidate for academic and industrial polymer synthesis laboratories exploring novel degradable or self-healing materials.

Application
Selection Property
Validation Focus
CO₂ capture solvent degradation monitoring
Consistent LC-MS detectability (AP-urea marker)
Degradation pathway mapping and calibration
Flame retardant polyol intermediate
Process-ready liquid form (directly blendable)
ASTM D-1692 burn parity review
High-temperature PU/polyurea chain extender
High predicted boiling point / low vapor pressure
Volatility loss and stoichiometry assessment
Biocompatible polymer network building block
Symmetrical diol with hydrolytically labile urea linkage
Hydrolytic stability and network formation evaluation
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